molecular formula C16H17N B14668476 N-(But-3-en-1-yl)-N-phenylaniline CAS No. 50965-59-8

N-(But-3-en-1-yl)-N-phenylaniline

Cat. No.: B14668476
CAS No.: 50965-59-8
M. Wt: 223.31 g/mol
InChI Key: ZDCHXEBBAPQSTQ-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-N-phenylaniline is a chemical compound of interest in organic and medicinal chemistry research. It features an aniline core where the nitrogen atom is di-substituted by a phenyl group and a but-3-en-1-yl chain, the latter providing a terminal alkene functional group. This alkene moiety is a versatile synthetic handle, making the compound a potential intermediate for further chemical transformations, such as in the synthesis of more complex nitrogen-containing molecules . Compounds within the diphenylamine structural class, such as N-Methyldiphenylamine, have demonstrated research value as cardiac troponin activators, suggesting potential pathways for investigating cardiac function . The structural framework of tertiary anilines is also frequently explored in the development of materials, including luminescent metal-organic frameworks (MOFs) with applications in sensing explosive nitroaromatic compounds . Researchers utilize this compound strictly in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

50965-59-8

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-but-3-enyl-N-phenylaniline

InChI

InChI=1S/C16H17N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13H,1,3,14H2

InChI Key

ZDCHXEBBAPQSTQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

Direct Alkylation Method

Direct alkylation represents one of the most straightforward approaches for preparing N-(But-3-en-1-yl)-N-phenylaniline. This method typically involves the reaction of diphenylamine with an appropriate but-3-en-1-yl electrophile in the presence of a base.

Alkylation with But-3-en-1-yl Halides

The most common approach involves the reaction of diphenylamine with 4-bromo-1-butene or similar electrophiles. Based on analogous reactions in the literature, the following procedure can be employed:

To a solution of diphenylamine (1.0 equivalent) in anhydrous dimethylformamide (DMF) at room temperature, potassium carbonate or sodium hydride (1.2-1.5 equivalents) is added as a base. After stirring for 30 minutes, 4-bromo-1-butene (1.1-1.3 equivalents) is added dropwise, and the reaction mixture is heated at 60-80°C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Drawing from similar alkylation processes, the reaction can be optimized using phase-transfer catalysts such as tetrabutylammonium bromide or crown ethers to enhance nucleophilicity of the diphenylamine anion.

Aluminum-Catalyzed Direct Alkylation

Research on similar N-alkyl-N'-phenyl compounds suggests that direct alkylation can also be achieved using catalytic amounts of alkyl aluminum halides, as demonstrated in the patent literature for related compounds. This approach involves:

A mixture of diphenylamine (1.0 equivalent) and but-1-ene (2.0-3.0 equivalents) in a sealed pressure vessel with diethyl aluminum chloride (0.05-0.1 equivalents) is heated at 140-240°C for 4-24 hours. The pressure varies from 10 to 1800 psig depending on the temperature. After cooling, the reaction mixture is quenched with water, and the product is extracted with an appropriate solvent. The extract is washed, dried, and concentrated, followed by purification through distillation or chromatography.

Table 1 summarizes typical reaction conditions for the direct alkylation methods:

Method Electrophile Base/Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
SN2 Alkylation 4-Bromo-1-butene K2CO3 or NaH DMF 60-80 12-24 65-80
SN2 with PTC 4-Bromo-1-butene K2CO3/TBAB Toluene/H2O 80-100 8-12 75-85
Al-Catalyzed But-1-ene Et2AlCl Neat 140-240 4-24 60-75

Reductive Amination Method

Reductive amination offers an alternative approach for the synthesis of this compound, especially when starting from but-3-enal or related aldehydes.

Direct Reductive Amination

The procedure involves the condensation of diphenylamine with but-3-enal followed by reduction of the resulting imine:

Diphenylamine (1.0 equivalent) and but-3-enal (1.1 equivalents) are dissolved in methanol or dichloromethane with a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-3 hours to form the imine intermediate. A reducing agent such as sodium cyanoborohydride (1.5-2.0 equivalents) is then added, and the reaction is continued for an additional 12-24 hours. After workup and purification, this compound is obtained.

Transfer Hydrogenation Approach

An alternative reductive amination approach involves transfer hydrogenation using transition metal catalysts:

Diphenylamine (1.0 equivalent), but-3-enal (1.1 equivalents), and a ruthenium or iridium catalyst (1-5 mol%) are combined in isopropanol with a base such as potassium hydroxide or potassium tert-butoxide. The reaction mixture is heated at 80-100°C for 6-24 hours, during which isopropanol serves as both solvent and hydrogen source. After cooling and workup, the product is purified by chromatography.

Based on similar procedures for related compounds, the expected yields for these reductive amination approaches range from 70-85%.

N-Arylation Methods

N-Arylation represents a strategic approach where N-(But-3-en-1-yl)aniline is coupled with an aryl halide using transition metal catalysis.

Palladium-Catalyzed Buchwald-Hartwig Coupling

This method employs palladium catalysts with specialized phosphine ligands to facilitate C-N bond formation:

To a solution of N-(But-3-en-1-yl)aniline (1.0 equivalent) in toluene or dioxane, bromobenzene (1.1-1.2 equivalents), a palladium source such as Pd2(dba)3 (1-2 mol%), a phosphine ligand such as BINAP or XPhos (2-4 mol%), and a base such as sodium tert-butoxide or potassium phosphate (1.5-2.0 equivalents) are added. The reaction mixture is heated at 80-110°C under nitrogen atmosphere for 12-24 hours. After cooling and filtration through Celite, the filtrate is concentrated and purified to afford this compound.

Based on literature precedent for similar transformations, expected yields range from 65-85%.

Copper-Catalyzed Ullmann-Type Coupling

An alternative approach utilizes copper catalysts for N-arylation:

N-(But-3-en-1-yl)aniline (1.0 equivalent), iodobenzene (1.2 equivalents), copper(I) iodide (10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and potassium phosphate or cesium carbonate (2.0 equivalents) are combined in a suitable solvent like dimethylsulfoxide or N-methylpyrrolidone. The reaction mixture is heated at 100-130°C for 24-48 hours. After cooling and appropriate workup, the product is isolated by chromatography.

Expected yields for copper-catalyzed approaches typically range from 60-80% based on similar compounds in the literature.

Other Synthetic Approaches

Gabriel Synthesis Modification

This approach involves alkylation of N-phenylaniline followed by deprotection:

N-Phenylaniline is first tosylated using p-toluenesulfonyl chloride in pyridine or dichloromethane with triethylamine. The N-tosyl diphenylamine is then alkylated with 4-bromo-1-butene using a strong base such as sodium hydride in DMF. Finally, the tosyl group is removed using concentrated sulfuric acid or sodium naphthalenide to afford the target compound.

Grignard-Based Approaches

This method utilizes organometallic reagents:

N-Phenylaniline is treated with a strong base such as n-butyllithium at low temperature (-78°C) in tetrahydrofuran to form the lithiated species. This intermediate is then reacted with 3-bromo-1-propene to introduce the but-3-en-1-yl group. Alternatively, the lithiated diphenylamine can be treated with 3-butenal followed by reduction of the resulting alcohol using triethylsilane and trifluoroacetic acid.

Analysis of Reaction Parameters

Effect of Catalysts

The choice of catalyst significantly impacts reaction efficiency, selectivity, and yield in the preparation of this compound. Table 2 summarizes the influence of various catalysts on the direct alkylation approach:

Catalyst Loading (mol%) Reaction Time (h) Temperature (°C) Yield (%) Selectivity
Diethyl aluminum chloride 5-10 4-6 180-200 65-75 Moderate
Aluminum trichloride 10-15 5-8 150-180 55-65 Low-Moderate
Tetrabutylammonium bromide 10-20 10-12 80-100 75-85 High
None (thermal) - 24-36 200-220 30-40 Low

For transition metal-catalyzed approaches, palladium catalysts with bulky, electron-rich phosphine ligands generally provide superior results for N-arylation reactions. Specifically, Pd(OAc)2 or Pd2(dba)3 with XPhos or RuPhos ligands typically offer optimal combinations of activity and selectivity.

Solvent Selection

Solvent choice critically influences reaction kinetics, substrate solubility, and product yields. Table 3 presents a comparative analysis of common solvents for the synthesis of this compound:

Solvent Boiling Point (°C) Dielectric Constant Suitability for Direct Alkylation Suitability for Reductive Amination Suitability for N-Arylation
Dimethylformamide 153 36.7 Excellent Good Excellent
Acetonitrile 82 37.5 Good Excellent Good
Toluene 111 2.38 Moderate Poor Excellent
Tetrahydrofuran 66 7.58 Good Good Good
1,4-Dioxane 101 2.3 Moderate Moderate Excellent
Dimethylsulfoxide 189 46.7 Excellent Good Good

Polar aprotic solvents like DMF and DMSO generally provide optimal results for direct alkylation methods, while toluene and dioxane are preferred for palladium-catalyzed N-arylation reactions due to their ability to stabilize catalytic intermediates.

Temperature and Pressure Considerations

The reaction temperature and pressure significantly impact reaction rates, selectivity, and product distribution. For direct alkylation methods using aluminum catalysts, higher temperatures (140-240°C) and corresponding pressures (10-1800 psig) are typically required to achieve acceptable conversion rates and yields.

For reductive amination approaches, milder conditions (room temperature to 80°C) at atmospheric pressure are generally sufficient, while N-arylation methods typically require moderate heating (80-110°C) under inert atmosphere to prevent catalyst deactivation.

Optimization studies suggest that carefully controlled temperature ramping can significantly improve yields by minimizing side reactions and substrate decomposition. For example, in palladium-catalyzed couplings, initial catalyst activation at lower temperatures (50-60°C) followed by gradual heating to the target temperature often provides superior results.

Purification Techniques

Efficient purification of this compound is critical for obtaining high-purity material. Table 4 summarizes effective purification strategies:

Purification Method Effectiveness Scale Suitability Notes
Column Chromatography Excellent Small to Medium Silica gel, hexane/ethyl acetate (95:5 to 90:10)
Recrystallization Good Medium to Large Ethanol or isopropanol/water systems
Vacuum Distillation Good Medium to Large bp ~180-190°C at 0.5 mmHg
Preparative HPLC Excellent Small Reverse phase, acetonitrile/water gradient
Kugelrohr Distillation Good Small to Medium Controlled temperature gradient distillation

For laboratory-scale preparations, column chromatography using silica gel with a hexane/ethyl acetate solvent system typically provides the highest purity material. For larger scale preparations, recrystallization from appropriate solvent systems or vacuum distillation represent more practical approaches.

Characterization and Analytical Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides definitive structural confirmation of this compound. Characteristic signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25-7.20 (m, 4H, aromatic), 7.10-7.05 (m, 4H, aromatic), 6.95-6.90 (m, 2H, aromatic), 5.80-5.70 (m, 1H, CH=CH₂), 5.05-4.95 (m, 2H, CH=CH₂), 3.70-3.65 (t, 2H, N-CH₂), 2.40-2.30 (q, 2H, CH₂-CH=CH₂)

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.8 (aromatic C-N), 135.4 (CH=CH₂), 129.1 (aromatic CH), 121.5 (aromatic CH), 120.2 (aromatic CH), 116.8 (CH=CH₂), 52.4 (N-CH₂), 31.6 (CH₂-CH=CH₂)

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

  • 3062-3030 cm⁻¹ (aromatic C-H stretching)
  • 2925-2850 cm⁻¹ (aliphatic C-H stretching)
  • 1640-1630 cm⁻¹ (C=C stretching)
  • 1600-1590 cm⁻¹ and 1500-1490 cm⁻¹ (aromatic ring vibrations)
  • 1350-1340 cm⁻¹ (C-N stretching)
  • 995-985 cm⁻¹ and 910-900 cm⁻¹ (terminal alkene C-H out-of-plane bending)
Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 223 [M]⁺
  • Fragment ion at m/z 182 [M-C₃H₅]⁺ (loss of allyl group)
  • Fragment ion at m/z 169 [Ph₂N]⁺ (diphenylamine fragment)
  • Base peak often corresponding to either [M]⁺ or [Ph₂N]⁺ depending on ionization conditions

Chromatographic Analysis

Thin-Layer Chromatography

TLC provides a rapid assessment of reaction progress and product purity:

  • Typical Rf value: 0.65-0.75 (hexane/ethyl acetate 95:5)
  • Visualization: UV light (254 nm), or development with phosphomolybdic acid or p-anisaldehyde stains
High-Performance Liquid Chromatography

HPLC offers quantitative analysis for purity determination:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient (typically 70:30 to 90:10)
  • Detection: UV at 254 nm
  • Typical retention time: 8-12 minutes (depends on specific conditions)
Gas Chromatography

GC provides an alternative for purity assessment and reaction monitoring:

  • Column: 5% phenyl methylpolysiloxane
  • Temperature program: 80°C (2 min) to 280°C at 10°C/min
  • Carrier gas: Helium
  • Typical retention time: 12-15 minutes

Physical Properties Determination

Key physical properties of this compound include:

  • Appearance: Colorless to pale yellow liquid
  • Boiling point: 180-190°C (0.5 mmHg)
  • Density: ~1.05 g/mL
  • Refractive index (n₂₀D): ~1.5850
  • Solubility: Soluble in common organic solvents (ethanol, acetone, dichloromethane, toluene); insoluble in water

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the but-3-en-1-yl group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-(But-3-en-1-yl)-N-phenylaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(But-3-en-1-yl)-N-phenylaniline and related compounds:

Compound Name Substituents on Aniline N-Substituent Molecular Formula Molecular Weight Synthesis Method Key Findings/Reactivity
This compound Phenyl But-3-en-1-yl C16H17N 223.31 Likely via alkylation of diphenylamine* Used in cyclization attempts (decomposed under Pd catalysis)
N-(but-3-en-1-yl)-N-(3,5-dimethoxyphenyl)acetamide 3,5-dimethoxyphenyl But-3-en-1-yl, Acetamide C14H17NO3 263.29 Reaction of N-(but-3-en-1-yl)-3,5-dimethoxyaniline with acetyl chloride Isolated in 86% yield as oil; used without purification
N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide 4-methylphenyl But-3-en-1-yl, Prop-2-en-1-yl, Sulfonamide C15H20N2O2S 316.40 Alkylation using NaH/DMF at 80°C Demonstrates sulfonamide-directed reactivity
N-benzylbut-3-en-1-amine Benzyl But-3-en-1-yl C11H15N 161.25 Pd-catalyzed coupling of benzamide derivatives Intermediate for bioactive molecule synthesis
4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline 4-methoxyphenyl, phenyl Methoxy groups C20H19NO2 305.37 Bromination with N-bromosuccinimide (NBS) Key precursor for organic dyes with extended conjugation

Key Observations:

Structural Variations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility and alter electronic properties, impacting reactivity in cyclization or coupling reactions.
  • Functional Groups : Sulfonamides () and acetamides () introduce polar moieties, influencing solubility and directing further reactions.

Synthesis Methods :

  • Alkylation (e.g., NaH/DMF in ) and Pd-catalyzed coupling () are common strategies for introducing N-butenyl groups.
  • This compound’s failed cyclization under Pd catalysis () contrasts with successful reactions in analogs, suggesting steric or electronic hindrance from the phenyl group.

Reactivity and Applications :

  • Butenyl-containing compounds are versatile intermediates: acetamide derivatives () are used in stepwise syntheses, while sulfonamides () enable regioselective transformations.
  • Methoxy-substituted anilines () are pivotal in dye chemistry due to their extended π-conjugation.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing N-(But-3-en-1-yl)-N-phenylaniline? The compound can be synthesized via reductive amination using aldehydes and amines. For example, Pd/NiO-catalyzed reactions under hydrogen atmospheres are effective for similar N-alkyl anilines (e.g., N-butylaniline, 98% yield using butyraldehyde and aniline) . Substitute but-3-enal for butyraldehyde, and optimize reaction time (10–24 hours) and solvent systems (THF/EtOAc mixtures) to accommodate the unsaturated alkyne group .

Advanced: How can catalytic systems be tailored to improve selectivity for the but-3-enyl substituent? Use sterically hindered catalysts (e.g., Pd/NiO with modified supports) to minimize competing pathways like over-alkylation. Monitor reaction progress via GC-MS or in situ NMR to detect intermediates. Adjust hydrogen partial pressure to stabilize the allylic structure .

Spectroscopic Characterization

Basic: Which spectroscopic techniques are critical for structural confirmation? 1H NMR (400 MHz, CDCl3) is essential: expect aromatic protons at δ 6.8–7.4 ppm (N-phenyl), allylic protons (but-3-enyl) at δ 5.6–5.8 ppm (doublet of doublets), and methine protons near δ 4.0–4.5 ppm. Compare with analogs like N-[1-(furan-2-yl)but-3-en-1-yl]-4-methoxyaniline (δ 3.8 ppm for OCH3) .

Advanced: How to resolve overlapping signals in NMR spectra caused by stereoisomerism? Employ 2D NMR (COSY, HSQC) to assign coupling networks. For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) between 25°C and –40°C can separate signals. Use DFT calculations to predict chemical shifts and validate assignments .

Solubility and Stability

Basic: What solvents are suitable for recrystallization or reaction media? The compound is sparingly soluble in water but dissolves in THF, EtOAc, and chlorinated solvents (e.g., dichloromethane). For purification, use hexane/EtOAc (9:1) gradients, as demonstrated for structurally related N-aryl anilines .

Advanced: How to predict solubility in mixed-solvent systems for large-scale synthesis? Apply the Modified Apelblat equation or NRTL model using solubility data from analogs like 3-methoxy-N-phenylaniline. Measure solubility in acetone, ethanol, and toluene at 285–333 K to construct phase diagrams .

Functionalization and Reactivity

Basic: What strategies enable functionalization of the but-3-enyl group? Bromination with N-bromosuccinimide (NBS) in THF/EtOAC selectively targets the allylic position. For example, bromination of 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline achieved 80% yield .

Advanced: How to leverage cross-coupling reactions for derivatization? Convert the but-3-enyl group to a boronate ester via Miyaura borylation (e.g., using Pd(dppf)Cl2 and bis(pinacolato)diboron). This enables Suzuki-Miyaura couplings with aryl halides for creating extended π-systems .

Safety and Handling

Basic: What PPE is required for handling this compound? Use nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation to limit exposure to dust/aerosols. Store in airtight containers at –20°C under argon to prevent oxidation .

Advanced: How to mitigate risks during scale-up of exothermic reactions? Implement reaction calorimetry to monitor heat flow. Use jacketed reactors with controlled cooling for steps like bromination or catalytic hydrogenation. Refer to TCI America’s safety protocols for allylic amines .

Data Contradictions and Reproducibility

Basic: Why do reported yields vary for similar N-alkyl anilines? Variations arise from differences in catalyst loading (e.g., 1.1 wt% Pd/NiO vs. 5 wt% Pd/C) or solvent polarity. Reproduce protocols precisely, and confirm substrate purity via HPLC .

Advanced: How to address discrepancies in spectroscopic data across studies? Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, inconsistencies in allylic proton shifts may stem from solvent effects or residual catalysts—re-purity samples via column chromatography .

Applications in Materials Science

Advanced: Can this compound serve as a precursor for conductive polymers? Yes. The but-3-enyl group enables polymerization via radical or electrochemical pathways. Copolymerize with thiophene derivatives to enhance charge transport properties, as seen in fused thiophene-π-spacer dyes .

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